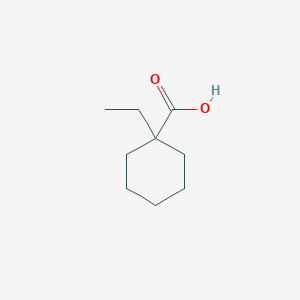![molecular formula C13H15N3O B1268247 Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- CAS No. 61938-75-8](/img/structure/B1268247.png)
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is a compound that has been studied for its antiasthmatic activity . It has been evaluated in combination with ambroxol, an established mucolytic agent, in ovalbumin-induced asthma in guinea pigs . The compound turned out to be a potent bronchodilator when studied in in vitro tracheal strip preparation of sensitized guinea pigs against antigen-induced contraction .
Molecular Structure Analysis
The molecular formula of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is C13H15N3O . The molecular weight is 229.2777 .Chemical Reactions Analysis
The compound has been synthesized and evaluated for its antitussive activity using a citric acid-induced cough model in Guinea pigs . The compound caused a notable decrease in cough frequency and increase in cough latency induced by citric acid .科学研究应用
Application in Medicinal Chemistry: HCV NS5B Polymerase Inhibition
Scientific Field
Medicinal Chemistry and Antiviral Research
Summary of Application
This compound has been utilized in the synthesis of novel heteroaryl-fused indole ring systems, which have shown effective inhibition of the Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase .
Methods of Application
Researchers developed three synthetic approaches to access these novel heteroaryl fused indole ring systems. The methods are fully exemplified, and the relative merits and limitations of the approaches are discussed in the literature .
Results
The inhibitory activities of select examples from each molecular class were presented, indicating potential as effective inhibitors of HCV NS5B polymerase .
Application in HIV Treatment: Reverse-Transcriptase Inhibition
Scientific Field
Virology and Pharmacology
Summary of Application
The compound is involved in a concise ene reaction-based synthesis of the azepino-quinazoline system, which is relevant for HIV reverse-transcriptase inhibition .
Methods of Application
The synthesis involves a reaction with nitrile oxides and further chemoselective 1,3-dipolar cycloaddition to produce novel pentacyclic oxadiazine .
Results
The yield of the azepino-quinazoline was 63%, and the subsequent reaction produced a 7:3 mixture of diastereomers in 79% yield .
Application in Antiasthmatic Therapy
Scientific Field
Respiratory Medicine
Summary of Application
The compound has been evaluated for its antiasthmatic activity, showing potent bronchodilator effects in in vitro studies .
Methods of Application
The compound was studied in tracheal strip preparation of sensitized guinea pigs against antigen-induced contraction .
Results
It demonstrated notable antioxidant and anti-inflammatory activity at both 10 and 20 mg/kg doses .
Application in Obesity and Sleep Disorder Treatment
Scientific Field
Neuropharmacology and Endocrinology
Summary of Application
Derivatives of the compound act as non-peptide antagonists of human orexin receptors, which are of potential use in the treatment of obesity and sleep disorders .
Methods of Application
The derivatives are synthesized to target orexin receptors, which play a role in regulating appetite and sleep .
Results
The specific outcomes of this application are detailed in patent literature, highlighting the therapeutic potential of these compounds .
Application in Organic Synthesis: Heteroaryl-Fused Indole Ring Systems
Scientific Field
Organic Chemistry
Summary of Application
The compound is used in the synthesis of heteroaryl-fused indole ring systems, which are important scaffolds in medicinal chemistry .
Methods of Application
The synthesis involves multiple steps, including the use of 1H NMR and 13C NMR spectroscopy for structural characterization .
Results
The synthetic approaches allow efficient access to these novel ring systems, which can be further functionalized for various medicinal applications .
Application in Pharmaceutical Compositions
Scientific Field
Pharmaceutical Sciences
Summary of Application
The compound is used in the preparation of pharmaceutical compositions as active ingredients, particularly in novel derivatives .
Methods of Application
The derivatives are formulated into pharmaceutical compositions, considering factors like solubility, stability, and bioavailability .
Results
The use of these compounds in pharmaceutical compositions is documented in patent literature, indicating their significance in drug development .
This analysis provides a detailed look at the diverse applications of 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one across various scientific fields. Each application demonstrates the compound’s versatility and potential in advancing scientific research and therapeutic development. The detailed methods and results highlight the compound’s role in contributing to significant findings and potential treatments for various conditions.
Application in Neurodegenerative Disease Research
Scientific Field
Neuroscience and Pharmacology
Summary of Application
This compound has been explored for its potential therapeutic effects on neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Methods of Application
The compound is used in preclinical models to assess its pharmacokinetics and pharmacodynamics, with a focus on its ability to reach the central nervous system and exert neuroprotective effects .
Results
Studies have shown that the compound can modulate neurotransmitter systems, suggesting potential benefits in treating conditions like Alzheimer’s and Parkinson’s disease .
Application in Cancer Research: Kinase Inhibition
Scientific Field
Oncology and Molecular Biology
Summary of Application
Derivatives of this compound have been identified as potent kinase inhibitors, which are crucial in the development of targeted cancer therapies .
Methods of Application
The derivatives are synthesized and tested against various cancer cell lines to determine their efficacy in inhibiting specific kinases involved in cancer progression .
Results
The compounds have demonstrated significant inhibitory activity against targeted kinases, showing promise as potential cancer therapeutics .
Application in Anti-Inflammatory Therapy
Scientific Field
Immunology and Inflammation Research
Summary of Application
The compound has been studied for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases .
Methods of Application
It is tested in in vivo models of inflammation, such as induced arthritis or colitis, to evaluate its therapeutic potential .
Results
The compound has shown to reduce inflammatory markers and improve symptoms in animal models, indicating its potential as an anti-inflammatory agent .
Application in Cardiovascular Research
Scientific Field
Cardiology and Vascular Biology
Summary of Application
Research has been conducted on the cardiovascular effects of this compound, particularly its impact on blood pressure and cardiac function .
Methods of Application
The compound is administered to animal models with induced hypertension or heart failure to assess its cardiovascular effects .
Results
Preliminary results indicate that the compound may have vasodilatory effects and could improve cardiac output in certain conditions .
Application in Metabolic Disorder Studies
Scientific Field
Endocrinology and Metabolic Research
Summary of Application
The compound’s role in metabolic pathways has been investigated, with a focus on its potential to treat metabolic disorders such as diabetes .
Methods of Application
Studies involve the use of the compound in metabolic assays and in vivo models to assess its effects on glucose metabolism and insulin sensitivity .
Results
The compound has shown to influence metabolic pathways, suggesting its utility in managing metabolic disorders .
Application in Antimicrobial Research
Scientific Field
Microbiology and Infectious Diseases
Summary of Application
This compound has been evaluated for its antimicrobial activity against a range of bacterial and fungal pathogens .
Methods of Application
The compound is tested in vitro against various strains of bacteria and fungi to determine its minimum inhibitory concentration (MIC) and potential as an antimicrobial agent .
Results
The studies have found that the compound possesses antimicrobial properties, with potential applications in treating infectious diseases .
属性
IUPAC Name |
2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPXCYFCYPDSKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327575 |
Source


|
| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |
CAS RN |
61938-75-8 |
Source


|
| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

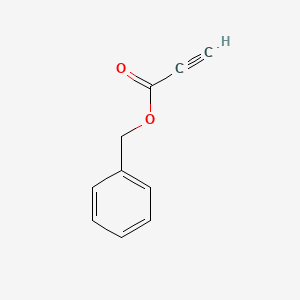
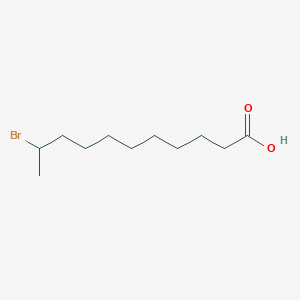
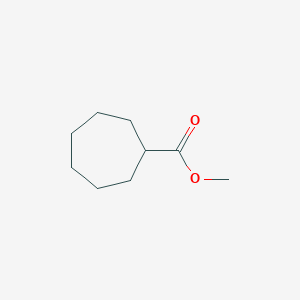

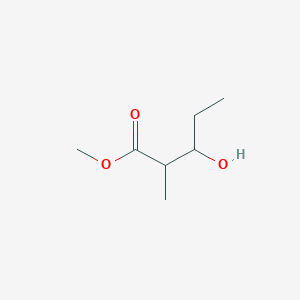
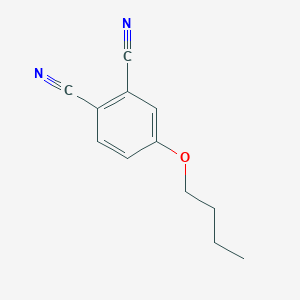
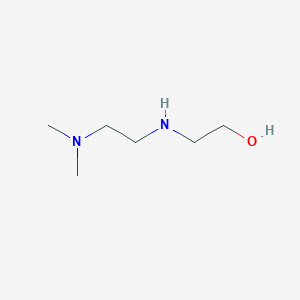
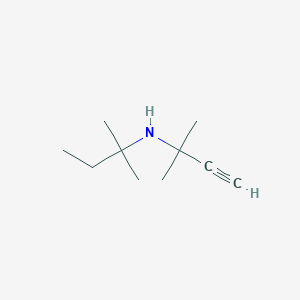
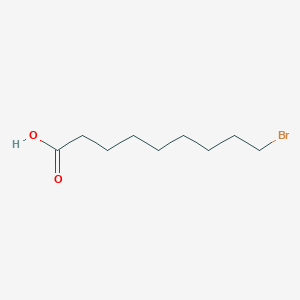
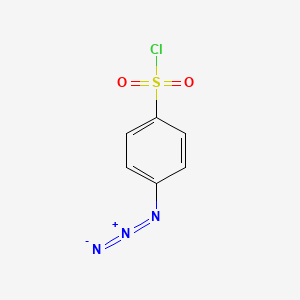
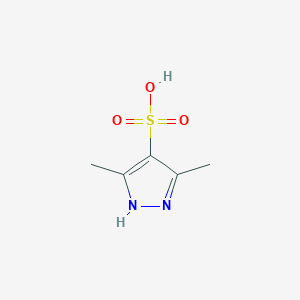
![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)
![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)
